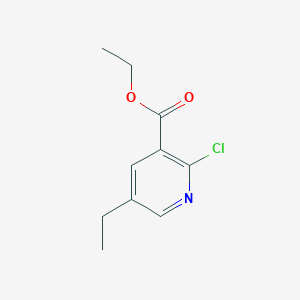

2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester

Description

2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester is a pyridine-based ester derivative characterized by a chlorine atom at the 2-position, an ethyl group at the 5-position, and an ethyl ester moiety at the 3-carboxylic acid position. This compound serves as a key intermediate in medicinal chemistry and agrochemical synthesis due to its versatile reactivity, particularly in nucleophilic substitution and coupling reactions.

Propriétés

IUPAC Name |

ethyl 2-chloro-5-ethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-3-7-5-8(9(11)12-6-7)10(13)14-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQMAOWJHSXJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597159 | |

| Record name | Ethyl 2-chloro-5-ethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152362-03-3 | |

| Record name | Ethyl 2-chloro-5-ethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester typically involves the reaction of 2-chloro-5-ethylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for substitution reactions. The major products formed depend on the type of reaction and the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Precursor in Drug Synthesis

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules. For example, it can be utilized to synthesize compounds with potential therapeutic properties, including those targeting specific receptors such as serotonin and dopamine.

2. Development of Antitumor Agents

Research indicates that derivatives of chlorinated pyridines, including 2-chloro-5-ethylpyridine-3-carboxylic acid ethyl ester, may exhibit antitumor activity. These compounds are often investigated for their ability to inhibit tumor growth and may serve as lead compounds in drug development .

3. Anti-inflammatory and Antimicrobial Properties

Some studies have suggested that this compound could possess anti-inflammatory and antimicrobial properties, making it a candidate for further investigation in therapeutic applications.

Agrochemical Applications

1. Synthesis of Herbicides and Fungicides

One of the primary applications of this compound is in the synthesis of herbicides and fungicides. The compound can be converted into various active ingredients used in crop protection products. For instance, it can be transformed into nicotinic acid derivatives that are effective as herbicides .

2. Role in Pesticide Development

This compound has been highlighted as a valuable starting material for the development of new pesticides. It is noted for its potential to enhance the efficacy of existing agrochemical formulations, thereby contributing to more sustainable agricultural practices .

Chemical Synthesis and Reactivity

The chemical reactivity of this compound is influenced by its functional groups. It can undergo various chemical transformations, including:

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, allowing for the formation of new compounds with varied biological activities.

- Esterification Reactions: The ethyl ester moiety can be hydrolyzed or modified to yield different carboxylic acids or alcohols, which can further participate in synthetic pathways .

Case Studies

Case Study 1: Synthesis of Antitumor Agents

A study explored the synthesis of novel pyridine derivatives from this compound, demonstrating promising antitumor activity against specific cancer cell lines. The synthesized compounds exhibited significant cytotoxic effects, suggesting further development could lead to effective cancer therapies .

Case Study 2: Development of Herbicides

In another case study, researchers synthesized a series of herbicidal compounds starting from this compound. The resulting herbicides showed enhanced efficacy compared to traditional formulations, indicating the potential for improved agricultural productivity through innovative chemical approaches .

Mécanisme D'action

The mechanism of action of 2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Variations

The following compounds share structural similarities with 2-chloro-5-ethylpyridine-3-carboxylic acid ethyl ester, differing in substituents, heterocyclic cores, or functional groups. These differences significantly influence their physicochemical properties, reactivity, and applications.

Physicochemical and Reactivity Comparisons

Electron-Withdrawing vs. Electron-Donating Groups The trifluoromethyl groups in compounds and enhance electron-withdrawing effects, making these derivatives more resistant to nucleophilic attack compared to the parent compound.

Heterocyclic Core Modifications The thiophene-containing analog exhibits greater aromatic stability and conjugation due to sulfur’s polarizability, which may improve UV absorbance properties.

Solubility and Lipophilicity

- The trifluoromethyl groups in and significantly increase lipophilicity (logP), favoring membrane permeability but reducing aqueous solubility.

- The oxo group in improves water solubility through hydrogen bonding, whereas the acetyl group in may lower solubility due to steric hindrance.

Synthetic Utility The ethyl ester moiety in all compounds serves as a protective group for carboxylic acids, enabling facile hydrolysis to active acids under basic conditions (e.g., describes NaOH-mediated ester cleavage).

Activité Biologique

2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester (CAS No. 152362-03-3) is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structural features suggest various mechanisms of action, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The compound features a chloro group, an ethyl group, and an ester functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, thereby altering metabolic processes.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neuronal signaling.

Research indicates that the ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which may also exhibit distinct biological activities .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.18 μM |

| Escherichia coli | 3.08 μM |

| Candida albicans | 2.50 μM |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate potential efficacy in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways .

Study 1: Antimicrobial Efficacy

A study conducted by Eldeab et al. synthesized various substituted pyridines and evaluated their antimicrobial activity against common pathogens. The results indicated that derivatives similar to this compound exhibited significant antimicrobial activity with MIC values comparable to established antibiotics .

Study 2: Anticancer Screening

In another investigation focused on cancer therapeutics, compounds structurally related to 2-Chloro-5-ethylpyridine were tested for their ability to inhibit tumor growth in vitro. The results showed promising activity against breast and colon cancer cell lines, suggesting that further exploration into this compound's anticancer properties is warranted .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively characterized; however, its lipophilicity due to the ethyl groups may enhance its bioavailability. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester, and how can reaction conditions influence yield?

- Methodological Answer : A common approach involves esterification of the carboxylic acid precursor (e.g., 5-ethylpyridine-3-carboxylic acid) using ethanol under acidic catalysis, followed by chlorination at the 2-position. Evidence from analogous syntheses shows that hydrolysis steps (e.g., sodium hydroxide in ethanol/water mixtures) can be critical for intermediate purification . Reaction temperature, stoichiometry of chlorinating agents (e.g., POCl₃ or SOCl₂), and solvent polarity must be optimized to avoid side products like over-chlorination or ester hydrolysis.

Q. How can spectroscopic techniques (NMR, LCMS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The ethyl ester group typically appears as a triplet (~1.3 ppm for CH₃) and quartet (~4.3 ppm for CH₂) in ¹H NMR, with carbonyl carbons near ~165–170 ppm in ¹³C NMR. The pyridine ring protons and carbons are deshielded due to electron-withdrawing groups (Cl, COOEt) .

- LCMS : Positive-ion mode LCMS can confirm the molecular ion ([M+H]⁺), with fragmentation patterns indicating loss of ethyl groups (e.g., m/z corresponding to [M+H–C₂H₅]⁺). For example, a related pyrimidine derivative showed a base peak at m/z 338 [M+H]⁺ .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural validation?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism in the ester group) or impurities. Techniques to address this include:

- Variable Temperature NMR : To freeze conformational exchange and simplify splitting patterns.

- 2D NMR (COSY, HSQC) : For unambiguous assignment of coupled protons and carbons.

- X-ray Crystallography : Definitive structural confirmation via programs like SHELXL, which refine atomic positions using diffraction data .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : To model the electronic environment of the 2-chloro position. For example, Fukui indices can identify electrophilic sites susceptible to nucleophilic attack.

- Molecular Dynamics Simulations : To assess steric effects from the ethyl and ester groups on reaction pathways.

- Benchmarking : Compare predicted activation energies with experimental kinetics (e.g., SNAr reactions with amines or thiols).

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–80°C). Monitor degradation via HPLC and identify byproducts using HRMS.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.

Data Interpretation and Reproducibility

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Optimize parameters (e.g., reagent ratios, solvent volume) using factorial designs.

- In-line Analytics (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.

- Purification Protocols : Use standardized column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) or recrystallization solvents (e.g., ethanol/water) .

Q. How can researchers reconcile discrepancies between computational predictions and experimental reactivity data?

- Methodological Answer :

- Error Analysis : Assess approximations in computational models (e.g., solvent effects omitted in DFT).

- Experimental Controls : Repeat reactions under inert atmospheres to rule out oxidation/hydrolysis.

- Synchrotron Studies : For high-resolution crystallography to validate electron density maps of reactive intermediates .

Safety and Handling in Academic Settings

Q. What are the critical safety protocols for handling chlorinated pyridine derivatives in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile chlorinated byproducts.

- Waste Disposal : Quench residual chlorinating agents with ice-cold sodium bicarbonate before disposal .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.